1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Catalog No.
S11211030
CAS No.
M.F
C19H23N3O3S
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl...

Product Name

1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C19H23N3O3S/c1-15-4-6-18(7-5-15)26(24,25)22-11-8-17(9-12-22)19(23)21-14-16-3-2-10-20-13-16/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,21,23)

InChI Key

GFOAKCAPLPVVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3

1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyridine moiety. The IUPAC name indicates the presence of a 4-methylphenyl group attached to the sulfonyl functional group, which is linked to a piperidine derivative that bears a pyridin-3-ylmethyl substituent. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that facilitate interactions with biological targets .

, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, which can modify the sulfonyl or amide functionalities.
  • Reduction: Reduction reactions can occur with reducing agents such as sodium borohydride or lithium aluminum hydride, potentially affecting the carbonyl or sulfonyl groups.
  • Substitution: Nucleophilic substitution reactions may occur at the sulfonyl group or within the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

These reactions can lead to the formation of various derivatives that may exhibit different biological activities.

Research indicates that 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide may possess significant biological activities. Its structure suggests potential interactions with enzymes and receptors, possibly acting as an inhibitor or modulator. Studies have explored its role in enzyme inhibition and receptor binding, highlighting its therapeutic potential in treating various diseases . The specific mechanisms of action are still under investigation, focusing on how it influences metabolic pathways and cellular functions.

The synthesis of this compound typically involves several key steps:

  • Formation of the Sulfonamide: Reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine leads to the formation of an intermediate sulfonamide.
  • Incorporation of Pyridine: The intermediate is then reacted with pyridine-3-carboxaldehyde to yield the final product. This step is crucial for introducing the pyridin-3-ylmethyl group into the structure .

These methods allow for controlled synthesis and modification of the compound for further research and application.

1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has several applications across different fields:

  • Medicinal Chemistry: It is being studied for its potential as a therapeutic agent targeting specific diseases through enzyme inhibition or receptor modulation.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: It may be utilized in developing new materials or as an intermediate in pharmaceutical production .

Interaction studies are essential for understanding how 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide affects biological systems. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • Functional Assays: Evaluating its effects on cellular pathways and biological responses.

Preliminary findings suggest that it may interact with targets involved in metabolic regulation and signaling pathways, although detailed mechanisms remain to be fully elucidated .

Several compounds share structural similarities with 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-MethylbenzenesulfonamideSimple sulfonamide structureLacks piperidine and pyridine moieties
N-(Pyridin-3-ylmethyl)piperidineContains similar piperidine and pyridine groupsDoes not have a sulfonamide functional group
Piperazine DerivativesSimilar cyclic amine structuresOften used as antipsychotic agents

The uniqueness of 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide lies in its combination of a sulfonamide group with both piperidine and pyridine functionalities, which may enhance its biological activity compared to simpler analogs .

This compound's distinct structural features contribute to its potential efficacy in various therapeutic applications, making it an important subject of ongoing research.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.14601278 g/mol

Monoisotopic Mass

373.14601278 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-08-2024

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